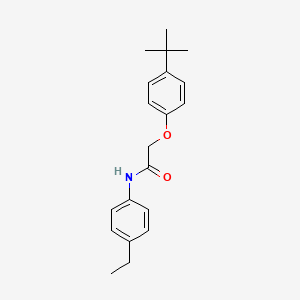
1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the pyridazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of Tetrahydroisoquinoline: : Starting with a suitable precursor, a reductive amination reaction is employed to synthesize the 1,2,3,4-tetrahydroisoquinoline intermediate.
Introduction of the Propylsulfonyl Group: : The propylsulfonyl group is introduced through a sulfonation reaction using an appropriate sulfonating agent, such as chlorosulfonic acid.
Synthesis of Pyridazine Ring: : The core pyridazine structure is constructed via a series of cyclization reactions, often involving hydrazine derivatives.
Final Coupling: : The final step involves coupling the intermediate compounds to yield this compound.
Industrial Production Methods
Industrial production often scales up the synthetic routes with optimization to improve yield, purity, and cost-effectiveness. This involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized using agents such as potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: : Reduction reactions, such as those with sodium borohydride, can convert the ketone group to a secondary alcohol.
Substitution: : Nucleophilic substitution reactions can occur at positions susceptible to nucleophilic attack, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Oxidized pyridazine derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a key intermediate in the synthesis of various complex molecules, useful for studying reaction mechanisms and developing new synthetic pathways.
Biology
Investigated for its potential interactions with biological macromolecules, providing insights into enzyme inhibition and protein binding studies.
Medicine
Industry
Can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: : Acts as an inhibitor of specific enzymes, blocking their activity and thus influencing biochemical pathways.
Protein Binding: : Binds to proteins, potentially altering their function and stability.
Signal Transduction: : May affect signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: : Shares the pyridazine core but lacks the tetrahydroisoquinoline and propylsulfonyl groups.
N-Phenyl-1,6-dihydropyridazine-3-carboxamide: : Similar core but with different substituents.
6-Oxo-1,6-dihydropyridazine-3-carboxamide: : Basic pyridazine structure with variations in the functional groups.
Uniqueness
1-methyl-6-oxo-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of the tetrahydroisoquinoline and propylsulfonyl groups with the pyridazine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
That covers a detailed overview of this intriguing compound. Any specific area you’d like to dive deeper into?
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-10-27(25,26)22-9-8-13-4-5-15(11-14(13)12-22)19-18(24)16-6-7-17(23)21(2)20-16/h4-7,11H,3,8-10,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHSWTOIXUZAQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2501393.png)
![rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis](/img/structure/B2501397.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide](/img/structure/B2501398.png)
![8-[(3-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2501399.png)
![(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2501400.png)
![(E)-4-(Dimethylamino)-N-[[2-[ethyl(methyl)amino]pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2501404.png)
![(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone](/img/structure/B2501405.png)
![5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2501406.png)



![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/new.no-structure.jpg)


